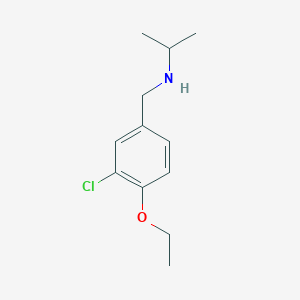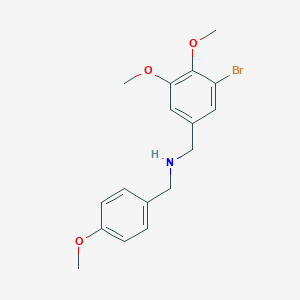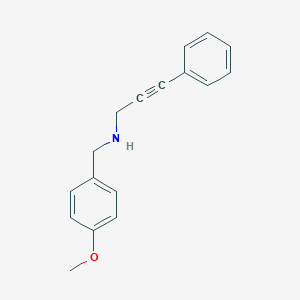
N-(3-chloro-4-ethoxybenzyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-ethoxybenzyl)propan-2-amine, also known as 4-CEC, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a psychoactive substance that has been used as a recreational drug due to its stimulant and euphoric effects. However, the focus of
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-ethoxybenzyl)propan-2-amine is similar to other amphetamine-like substances. It acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This results in increased stimulation and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-ethoxybenzyl)propan-2-amine are similar to other amphetamine-like substances. It increases heart rate, blood pressure, and body temperature. It also leads to increased energy, alertness, and euphoria. However, it can also cause negative side effects such as anxiety, paranoia, and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-4-ethoxybenzyl)propan-2-amine in lab experiments is its similarity to other amphetamine-like substances. This allows for comparisons to be made between the effects of different substances on neurotransmitter systems. However, one limitation is the lack of research on the long-term effects of N-(3-chloro-4-ethoxybenzyl)propan-2-amine on the brain and body.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-ethoxybenzyl)propan-2-amine. One area of interest is the development of new treatments for addiction and other psychiatric disorders. Additionally, further research is needed to understand the long-term effects of N-(3-chloro-4-ethoxybenzyl)propan-2-amine on the brain and body. Finally, there is a need for more research on the potential therapeutic uses of N-(3-chloro-4-ethoxybenzyl)propan-2-amine in the treatment of various medical conditions.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-ethoxybenzyl)propan-2-amine involves the reaction of 3-chloro-4-ethoxybenzaldehyde with propan-2-amine in the presence of a reducing agent and a catalyst. The resulting product is then purified through various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
The scientific research application of N-(3-chloro-4-ethoxybenzyl)propan-2-amine is primarily focused on its use as a research chemical in the field of neuroscience. It has been used as a tool to study the mechanisms of action of other psychoactive substances such as amphetamines and cathinones. Additionally, it has been used to investigate the effects of these substances on neurotransmitter systems such as dopamine, serotonin, and norepinephrine.
Propriétés
Formule moléculaire |
C12H18ClNO |
|---|---|
Poids moléculaire |
227.73 g/mol |
Nom IUPAC |
N-[(3-chloro-4-ethoxyphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C12H18ClNO/c1-4-15-12-6-5-10(7-11(12)13)8-14-9(2)3/h5-7,9,14H,4,8H2,1-3H3 |
Clé InChI |
KUGGSUZWXAWHAJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNC(C)C)Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1)CNC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(naphthalen-1-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275793.png)
![N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275794.png)
![N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275796.png)
![N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275797.png)
![N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275799.png)
![2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]-2-methylpropan-1-ol](/img/structure/B275801.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275803.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine](/img/structure/B275804.png)
![N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275805.png)
![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275810.png)
![N-(3,4-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275813.png)